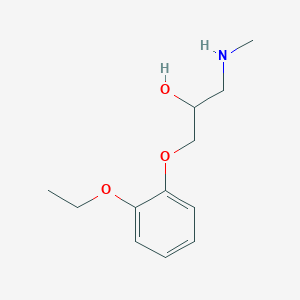

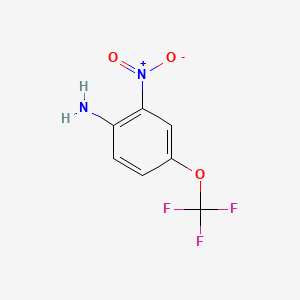

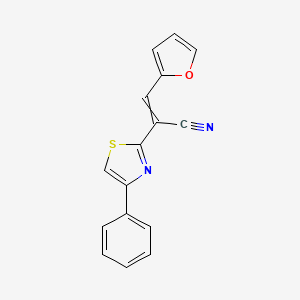

![molecular formula C14H14N2O3 B1305776 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 200431-54-5](/img/structure/B1305776.png)

3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is a bicyclic structure that incorporates a pyridine ring and a carboxylic acid functionality. This structure is of interest due to its potential applications in medicinal chemistry and material science. The pyridine moiety is a common pharmacophore in drug design, and the bicyclic framework can impart rigidity and specificity in molecular interactions.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through the heating of azabicyclo[3.2.0]hept-2-en-4-ones in toluene, as described in the formation of pyridines from a proposed 3-azacyclopentadienone intermediate. This process is analogous to the synthesis of benzenes from cyclopentadienones and involves a Diels-Alder reaction followed by the extrusion of carbon monoxide and loss of hydrogen . Additionally, the synthesis of related bicyclic structures with nitrogen-containing groups, such as 2-azabicyclo[2.2.1]hept-5-enes, can be achieved through radical addition and rearrangement reactions, which provide access to polysubstituted pyrrolidines .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit significant conjugation due to the presence of the pyridine ring and the carboxylic acid moiety. This conjugation can affect the electronic distribution and reactivity of the molecule. The bicyclic framework provides a rigid backbone that can influence the overall geometry and steric interactions of the compound.

Chemical Reactions Analysis

The reactivity of the compound is expected to be influenced by the functional groups present. The carboxylic acid group can participate in a variety of reactions, including esterification and amidation. The pyridine ring can undergo electrophilic substitution reactions, and its nitrogen atom can act as a coordination site for metal ions, which is relevant in the formation of cocrystals and complexes . The bicyclic structure may also undergo reactions typical of cycloalkenes, such as addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" would be influenced by its molecular structure. The presence of both a pyridine ring and a carboxylic acid group suggests that the compound would exhibit both basic and acidic properties. The compound's solubility in various solvents would be determined by these polar functional groups. The rigidity of the bicyclic framework could also affect the melting and boiling points of the compound. The pyridine and carboxylic acid functionalities are likely to be involved in hydrogen bonding, which could influence the compound's crystallization behavior and its potential to form cocrystals with other molecules .

Safety And Hazards

Propiedades

IUPAC Name |

3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13(16-10-2-1-5-15-7-10)11-8-3-4-9(6-8)12(11)14(18)19/h1-5,7-9,11-12H,6H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKOTWHALFPHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)NC3=CN=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386416 |

Source

|

| Record name | ST50445536 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

CAS RN |

200431-54-5 |

Source

|

| Record name | ST50445536 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

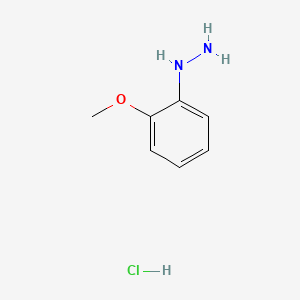

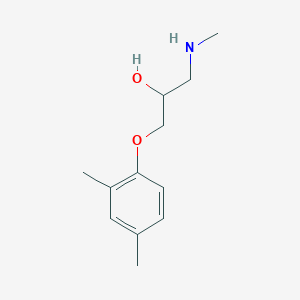

![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)

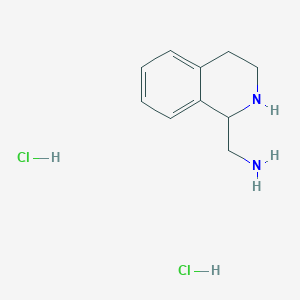

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

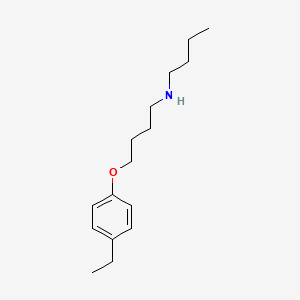

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)